Methyl 4-[4-(benzyloxy)phenyl]butanoate
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Overview
Description
Methyl 4-[4-(benzyloxy)phenyl]butanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a benzyloxy group attached to a phenyl ring, which is further connected to a butanoate ester group. The molecular formula for this compound is C18H20O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(benzyloxy)phenyl]butanoate typically involves the esterification of 4-[4-(benzyloxy)phenyl]butanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(benzyloxy)phenyl]butanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated phenyl derivatives.
Scientific Research Applications
Methyl 4-[4-(benzyloxy)phenyl]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(benzyloxy)phenyl]butanoate depends on the specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[4-hydroxyphenyl]butanoate: Similar structure but with a hydroxy group instead of a benzyloxy group.
Methyl 4-[4-methoxyphenyl]butanoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Methyl 4-[4-ethoxyphenyl]butanoate: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
Methyl 4-[4-(benzyloxy)phenyl]butanoate is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. The benzyloxy group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C18H20O3 |
---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
methyl 4-(4-phenylmethoxyphenyl)butanoate |
InChI |
InChI=1S/C18H20O3/c1-20-18(19)9-5-8-15-10-12-17(13-11-15)21-14-16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9,14H2,1H3 |
InChI Key |
KIAAKSMOURTFPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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